REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:10][CH:11](OC)[O:12]C)[C:5](=[O:9])[O:6][CH2:7][CH3:8])[CH:2]=[CH2:3]>C(O)=O>[CH2:1]([N:4]([CH2:10][CH:11]=[O:12])[C:5](=[O:9])[O:6][CH2:7][CH3:8])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
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68 g
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Type
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reactant
|
Smiles
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C(C=C)N(C(OCC)=O)CC(OC)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture is poured onto ice
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Type
|
EXTRACTION
|
Details
|
extracted several times with methylene chloride
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Type
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WASH
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Details
|
the organic phases are washed with sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
DISTILLATION
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Details
|
the residue is distilled
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Name
|
Ethyl N-allyl-N-(2-oxoethyl)-carbamate
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Type
|
|
Smiles
|
C(C=C)N(C(OCC)=O)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |